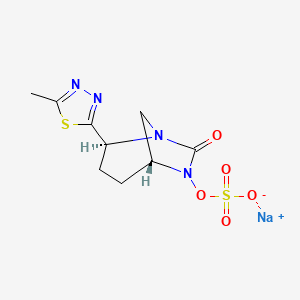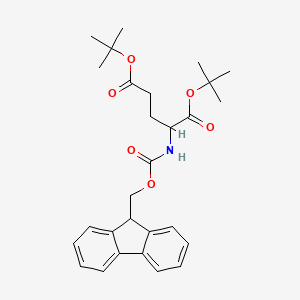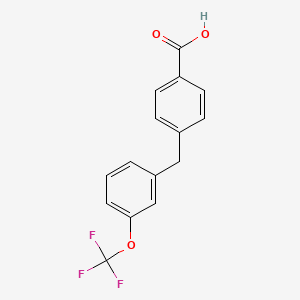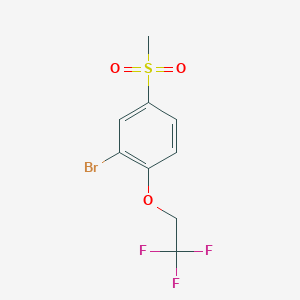
2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a trifluoroethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a suitable benzene derivative, followed by the introduction of the methylsulfonyl and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Aplicaciones Científicas De Investigación
2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the trifluoroethoxy group can participate in various binding interactions, while the methylsulfonyl group can influence the compound’s reactivity and stability. These interactions can affect biological pathways and processes, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(methylsulfonyl)benzene
- 4-(Methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene
- 2-Bromo-1-(2,2,2-trifluoroethoxy)benzene
Uniqueness
2-Bromo-4-(methylsulfonyl)-1-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group, in particular, can enhance the compound’s lipophilicity and stability, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrF3O3S |
|---|---|
Peso molecular |
333.12 g/mol |
Nombre IUPAC |
2-bromo-4-methylsulfonyl-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O3S/c1-17(14,15)6-2-3-8(7(10)4-6)16-5-9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
JHSCQJPFDBKQAD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


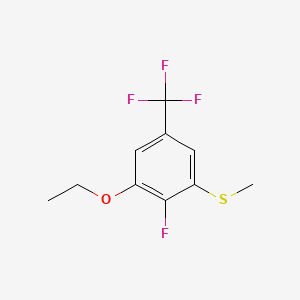
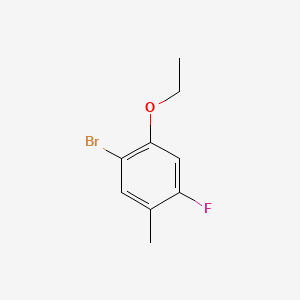
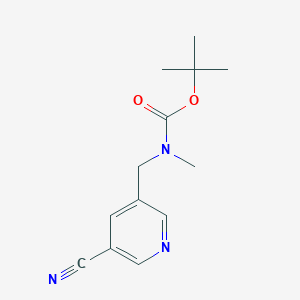

![[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium](/img/structure/B14765802.png)
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
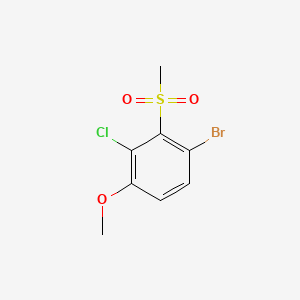
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)


